

Monoisobutyl Phthalate-d4 certificate of analysis

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Compound of Interest

Compound Name: Monoisobutyl Phthalate-d4

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An In-depth Technical Guide to Monoisobutyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Monoisobutyl Phthalate-d4**, a deuterated analogue of the phthalate metabolite, Monoisobutyl Phthalate (MiBP). This document collates available data on its chemical and physical properties, analytical applications, and likely synthesis methodologies.

Core Concepts and Applications

Monoisobutyl Phthalate-d4 is a stable isotope-labeled internal standard primarily utilized in quantitative mass spectrometry (MS) for the precise measurement of its non-labeled counterpart, MiBP, and other related phthalate metabolites.[1] The key advantage of using a deuterated standard lies in its chemical and physical properties being nearly identical to the analyte of interest.[1] This similarity ensures that the standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accounting for any sample loss or matrix effects.[1] The mass difference due to the deuterium labels allows for their distinct detection by a mass spectrometer.[1] This technique, known as isotope dilution mass spectrometry, is considered a gold standard for accurate quantification of analytes at low concentrations in complex matrices such as urine, blood, and environmental samples.[1]

Quantitative Data

The following tables summarize the key quantitative information available for **Monoisobutyl Phthalate-d4** from various suppliers.



Table 1: Chemical Identifiers and Properties

Property	Value	Source
CAS Number	1219802-26-2	
Unlabelled CAS Number	30833-53-5	_
Molecular Formula	C12H10D4O4	_
Molecular Weight	226.26 g/mol	_
Accurate Mass	226.1143	
Synonyms	1,2-Benzene-3,4,5,6-d4-dicarboxylic Acid Mono(2-methylpropyl) Ester; 2,3,4,5-tetradeuterio-6-(2-methylpropoxycarbonyl)benzoi c acid	

Table 2: Physical and Chemical Specifications

Specification	Value	Source
Appearance	White to Off-White Solid	
Purity	>95% (by HPLC), 98+%	_
Storage Temperature	+4°C, 2-8°C, Room Temperature	
Product Format	Neat Solid	
Isotopic Enrichment	99 atom % D	

Experimental Protocols

While a specific, detailed experimental protocol for a single study is not available in the provided search results, the primary application of **Monoisobutyl Phthalate-d4** as an internal standard in isotope dilution mass spectrometry allows for the description of a generalized experimental workflow.



Methodology: Quantification of Monoisobutyl Phthalate in Biological Samples using LC-MS/MS and Monoisobutyl Phthalate-d4 as an Internal Standard

- Standard Preparation:
 - Prepare a stock solution of Monoisobutyl Phthalate-d4 in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
 - Prepare a series of calibration standards of the non-labeled Monoisobutyl Phthalate at varying known concentrations.
 - Spike a known amount of the Monoisobutyl Phthalate-d4 internal standard stock solution into each calibration standard and into the unknown biological samples.

Sample Preparation:

- For liquid samples (e.g., urine, plasma), an enzymatic deconjugation step may be necessary to release the conjugated phthalate metabolites.
- Perform a sample clean-up and extraction, typically using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the phthalate metabolites from the sample matrix.

Chromatographic Separation:

- Employ a liquid chromatography (LC) system, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, to separate the analytes.
- The separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometric Detection:



- The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS), typically a triple quadrupole instrument.
- The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode.
- Specific precursor-to-product ion transitions for both Monoisobutyl Phthalate and Monoisobutyl Phthalate-d4 are monitored using Multiple Reaction Monitoring (MRM) for sensitive and selective detection.

Quantification:

- A calibration curve is generated by plotting the ratio of the peak area of the analyte (Monoisobutyl Phthalate) to the peak area of the internal standard (Monoisobutyl Phthalate-d4) against the concentration of the analyte in the calibration standards.
- The concentration of Monoisobutyl Phthalate in the unknown samples is then calculated from the calibration curve based on the measured peak area ratio in those samples.

Visualizations

The following diagrams illustrate the experimental workflow and a likely synthesis pathway.

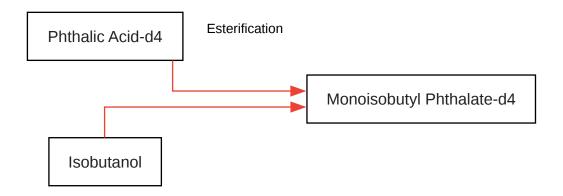


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Caption: Workflow for quantitative analysis using a deuterated internal standard.

A general synthesis route for deuterated phthalate monoesters involves the reaction of a deuterated precursor with a phthalate derivative. For **Monoisobutyl Phthalate-d4**, where the deuterium labels are on the aromatic ring, the synthesis would likely start with phthalic acid-d4 followed by a controlled esterification.





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Caption: General synthesis pathway for **Monoisobutyl Phthalate-d4**.

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References

- 1. Monoisobutyl Phthalate-d4 | 1219802-26-2 | Benchchem [benchchem.com]
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